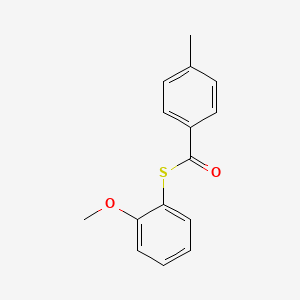
S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters It is characterized by the presence of a methoxyphenyl group and a methylbenzene group connected through a carbothioate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate typically involves the reaction of 2-methoxyphenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiol reagent to yield the desired thioester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate serves as a building block for the preparation of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It may be used in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate involves its interaction with molecular targets through its functional groups. The methoxyphenyl and methylbenzene groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
S-(2-Methoxyphenyl) 4-methylbenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a carbothioate.
S-(2-Methoxyphenyl) 4-methylbenzene-1-sulfonate: Contains a sulfonate group, which imparts different chemical properties.
S-(2-Methoxyphenyl) 4-methylbenzene-1-phosphate: Features a phosphate group, leading to distinct reactivity and applications.
Uniqueness: S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate is unique due to its carbothioate linkage, which provides specific reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for applications requiring precise chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
920505-14-2 |
|---|---|
Molekularformel |
C15H14O2S |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
S-(2-methoxyphenyl) 4-methylbenzenecarbothioate |
InChI |
InChI=1S/C15H14O2S/c1-11-7-9-12(10-8-11)15(16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3 |
InChI-Schlüssel |
VDZODVRJONQTFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)SC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)
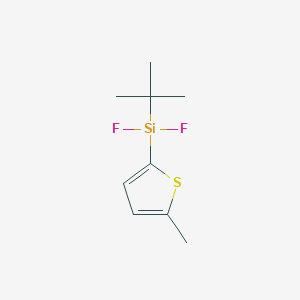
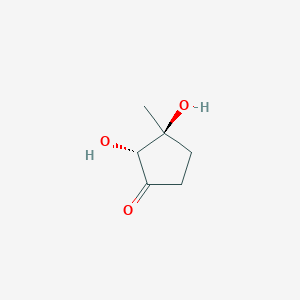
![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)
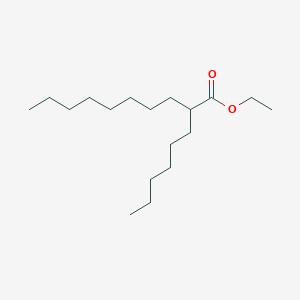
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)
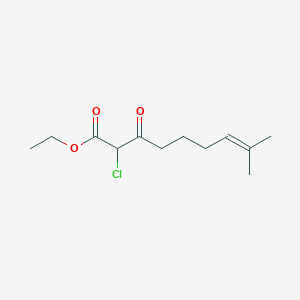
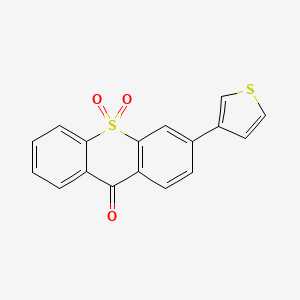
![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)

